2-(Oxetan-3-yloxy)-1,3-benzoxazole

Description

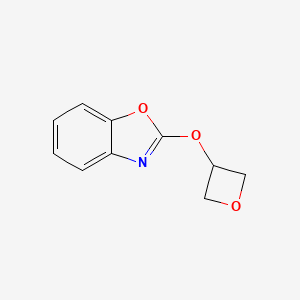

2-(Oxetan-3-yloxy)-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core substituted at the 2-position with an oxetan-3-yloxy group. The benzoxazole scaffold (a benzene ring fused to an oxazole ring) is known for its aromatic stability and versatility in medicinal chemistry, often serving as a pharmacophore in bioactive molecules .

Properties

IUPAC Name |

2-(oxetan-3-yloxy)-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-4-9-8(3-1)11-10(14-9)13-7-5-12-6-7/h1-4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEFKUYLZMRNFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-yloxy)-1,3-benzoxazole typically involves the formation of the oxetane ring followed by its attachment to the benzoxazole moiety. One common method for synthesizing oxetane derivatives is through intramolecular cyclization reactions. For instance, the cyclization of epoxides or halohydrins can lead to the formation of oxetane rings . Additionally, the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes under UV light, can also be employed to synthesize oxetane rings .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and controlled synthesis of oxetane derivatives. This method can enhance the yield and purity of the final product while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-3-yloxy)-1,3-benzoxazole can undergo various chemical reactions, including:

Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.

Reduction: Reduction reactions can modify the benzoxazole moiety.

Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the benzoxazole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to ring-opened products, while substitution reactions can introduce various functional groups onto the benzoxazole moiety .

Scientific Research Applications

Chemical Properties and Structure

The compound features an oxetane ring connected to a benzoxazole moiety. The oxetane ring is a four-membered cyclic ether, while the benzoxazole structure consists of a fused bicyclic system containing both benzene and oxazole rings. This unique structure contributes to its diverse reactivity and interaction capabilities.

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: 2-(Oxetan-3-yloxy)-1,3-benzoxazole serves as a fundamental building block for synthesizing more complex molecules. It can undergo various reactions such as oxidation, reduction, and substitution, making it valuable for studying reaction mechanisms and developing new synthetic methodologies .

- Mechanistic Studies: The compound can be utilized in mechanistic studies due to the distinct reactivity of the oxetane ring and the benzoxazole moiety. Its ability to act as a hydrogen bond acceptor enhances binding affinity to various molecular targets .

2. Biological Applications:

- Anticancer Potential: The compound exhibits promising anticancer properties. Studies have shown that derivatives of benzoxazole compounds often display significant cytotoxicity against various cancer cell lines, including glioblastoma . The presence of the oxetane ring may enhance these biological activities.

- Anti-inflammatory Effects: Research indicates that compounds related to benzoxazole can reduce inflammation, potentially aiding in treating conditions like arthritis or other inflammatory diseases .

- Antimicrobial Activity: this compound may also possess antimicrobial properties, making it a candidate for further exploration in developing new antibiotics or antimicrobial agents .

Industrial Applications

1. Material Science:

- Advanced Materials Production: The compound can be employed in producing advanced materials such as polymers and coatings due to its unique structural characteristics. Its ability to form stable bonds can enhance the durability and performance of these materials .

2. Pharmaceutical Development:

- Drug Formulation: Given its biological activity, this compound can be explored for drug formulation purposes. Its derivatives might serve as lead compounds in developing new therapeutic agents targeting various diseases .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Oxetan-3-yloxy)-1,3-benzoxazole involves its interaction with specific molecular targets. The oxetane ring can act as a hydrogen bond acceptor, enhancing the compound’s binding affinity to enzymes or receptors. The benzoxazole moiety can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s interaction with its target. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Comparison with Related Benzoxazole Derivatives

Substituent Diversity

- 2-(Oxetan-3-yloxy)-1,3-benzoxazole : The oxetane group provides a compact, polar substituent, likely improving aqueous solubility due to its ether oxygen and strained ring conformation.

- 2-(3,5-Dimethylphenyl)-1,3-benzoxazole : Methyl groups are electron-donating, further elevating LogP (~3.8) and lipophilicity, which may limit solubility (0.05 mg/mL) .

Core Heterocycle Comparisons

- 1,3-Benzisoxazole : Unlike benzoxazole, benzisoxazole has a fused isoxazole ring (oxygen and nitrogen at positions 1 and 2). This structural difference alters electronic distribution, reactivity, and biological interactions, as seen in its neuroleptic and anti-inflammatory applications .

- Benzothiazoles : Replacing oxygen with sulfur (e.g., in 1,3-benzothiazoles) increases polarizability and thioether reactivity, influencing binding to biological targets .

Electronic and Physicochemical Properties

Electronic Effects

- The oxetane group in this compound may exhibit moderate electron-withdrawing effects via inductive mechanisms, contrasting with the strong electron-withdrawing nature of the 3-chlorophenyl group and the electron-donating 3,5-dimethylphenyl substituent .

Solubility and Lipophilicity

A comparative analysis of key properties is summarized below:

The oxetane-substituted derivative is predicted to exhibit lower LogP and higher solubility, advantageous for drug bioavailability.

Bioactivity Trends

- Aryl-Substituted Benzoxazoles : 2-(3-Chlorophenyl)-1,3-benzoxazole and analogs are associated with antimicrobial activity, likely due to hydrophobic interactions with microbial membranes .

- Oxetane Derivatives : The oxetane group is a bioisostere used to optimize pharmacokinetics; its polarity may enhance target binding via hydrogen bonding or reduce off-target toxicity.

- Benzisoxazoles : These compounds demonstrate neuroleptic and anti-inflammatory activities, attributed to their ability to modulate neurotransmitter receptors .

Binding Mode Considerations

While this compound’s exact biological targets are uncharacterized here, analogs like triazole-thiazole acetamide derivatives (e.g., compound 9c in ) show distinct docking poses in enzymatic pockets, suggesting substituent size and polarity critically influence binding .

Biological Activity

2-(Oxetan-3-yloxy)-1,3-benzoxazole is a compound that has garnered attention due to its diverse biological activities. This article aims to explore its biological properties, including antimicrobial, anticancer, and other pharmacological effects. The information presented here is synthesized from various research studies and reviews.

Chemical Structure and Properties

This compound features a benzoxazole ring system with an oxetane substituent. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial properties. In a study evaluating the antimicrobial activity of benzoxazole derivatives, minimal inhibitory concentrations (MIC) were determined against common pathogens:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Bacillus subtilis | 32 |

| This compound | Escherichia coli | 64 |

| This compound | Candida albicans | 16 |

These results suggest that the compound possesses notable antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. For instance, several studies have reported that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines:

The mechanism of action often involves the inhibition of key cellular pathways or interactions with DNA, leading to apoptosis in cancer cells. Notably, the selectivity of these compounds for cancer cells over normal cells is a significant advantage in therapeutic applications .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. Research suggests that it may inhibit certain enzymes involved in cell proliferation and survival pathways. For example, studies have demonstrated that benzoxazole derivatives can inhibit acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases such as Alzheimer's .

Case Studies

Several case studies highlight the potential of benzoxazole derivatives in drug development:

- Case Study on Anticancer Effects : A study evaluated the efficacy of a series of benzoxazole derivatives against breast cancer cell lines. The findings indicated that compounds similar to this compound showed significant inhibition of cell growth compared to standard chemotherapeutics .

- Antimicrobial Screening : Another study focused on the antimicrobial properties of benzoxazole derivatives against both Gram-positive and Gram-negative bacteria. The results supported the use of these compounds as potential alternatives to traditional antibiotics.

Q & A

Basic: What are the standard synthetic protocols for 2-(Oxetan-3-yloxy)-1,3-benzoxazole, and how is its purity validated?

The synthesis of benzoxazole derivatives typically involves two key steps: (1) formation of an imine intermediate via condensation of 2-aminophenol with aldehydes, and (2) oxidation to yield the benzoxazole core. For this compound, the oxetane-3-yloxy substituent is likely introduced via nucleophilic substitution or coupling reactions under controlled conditions (e.g., using oxetan-3-ol derivatives).

Validation methods include:

- Melting point analysis to confirm crystalline purity.

- FT-IR to identify functional groups (e.g., C-O-C stretching in oxetane at ~1,100 cm⁻¹).

- ¹H/¹³C NMR to verify substituent integration and regiochemistry.

- Elemental analysis (for 5+ compounds) to validate stoichiometric ratios .

Basic: Which analytical techniques are critical for characterizing this compound?

Core techniques include:

- NMR spectroscopy :

- ¹H NMR detects aromatic protons (δ 6.5–8.5 ppm) and oxetane protons (δ 4.0–5.0 ppm).

- ¹³C NMR confirms the oxetane oxygen linkage (C-O-C at ~70–80 ppm).

- HPLC/MS : Determines molecular weight (e.g., [M+H]+ peaks) and purity (>95% by area under the curve).

- X-ray crystallography (if crystalline): Resolves 3D conformation, critical for SAR studies .

Advanced: How does the oxetane-3-yloxy group influence the compound’s physicochemical and pharmacokinetic properties?

The oxetane ring enhances:

- Solubility : Due to its polar ether oxygen and compact 3D structure, improving aqueous solubility compared to bulkier substituents.

- Metabolic stability : The strained oxetane ring resists oxidative degradation, prolonging half-life in vivo.

- Bioavailability : Smaller size (~3.5 Å) mimics tertiary alcohols, enhancing membrane permeability .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for antifungal activity?

Key SAR insights from benzoxazole derivatives:

- Electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring enhance antifungal potency by increasing electrophilicity and target binding. For example, 2-(2,4-dichlorophenyl)-1,3-benzoxazole shows MIC values of <10 µg/mL against Candida albicans .

- Oxetane positioning : The 3-yloxy group’s spatial orientation may improve interactions with fungal cytochrome P450 enzymes, a common azole drug target. Computational docking (e.g., AutoDock Vina) can model binding modes to guide substitutions .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Discrepancies (e.g., variable IC₅₀ values) may arise from:

- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous), or fungal strain variability.

- Substituent electronic effects : Electron-donating groups (e.g., -OCH₃) may reduce activity in Aspergillus but enhance it in Cryptococcus.

Mitigation strategies : - Standardize protocols (CLSI guidelines for antifungal testing).

- Use isogenic fungal strains and replicate assays with statistical validation (p < 0.05) .

Basic: What are the potential applications of this compound in drug discovery?

- Antifungal agents : Benzoxazoles inhibit fungal lanosterol 14α-demethylase, disrupting ergosterol biosynthesis.

- Anticancer scaffolds : Analogues with triazole or thiazole moieties show kinase inhibition (e.g., EGFR, VEGFR).

- CNS therapeutics : Oxetane’s blood-brain barrier permeability supports neuroactive compound development .

Advanced: What mechanistic studies are recommended to elucidate the compound’s biological targets?

- Enzyme inhibition assays : Test against purified fungal CYP51 or human CYP3A4 to assess selectivity.

- Genetic knockdown : RNAi screening in C. albicans to identify resistance-linked genes.

- Metabolomics : Track ergosterol depletion via LC-MS in treated fungal cultures .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

- Molecular docking : Simulate binding to CYP51 (PDB: 1EA1) to identify key residues (e.g., heme iron coordination).

- MD simulations : Assess stability of oxetane-target complexes over 100-ns trajectories (GROMACS/AMBER).

- QSAR models : Correlate substituent Hammett constants (σ) with logMIC values for predictive optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.